N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide
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Overview
Description
N’-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzo[d]thiazole ring, a morpholinosulfonyl group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 4,5-dimethylbenzo[d]thiazole: This step involves the cyclization of 2-aminothiophenol with 3,4-dimethylbenzaldehyde under acidic conditions to form the benzo[d]thiazole ring.
Introduction of the morpholinosulfonyl group: The benzo[d]thiazole derivative is then reacted with morpholine and chlorosulfonic acid to introduce the morpholinosulfonyl group.
Formation of benzohydrazide: The final step involves the reaction of the intermediate with hydrazine hydrate to form the benzohydrazide moiety.
Industrial Production Methods
Industrial production of N’-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzohydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with NaBH4 can produce sulfides.
Scientific Research Applications
N’-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N’-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide: This compound is similar in structure but has an amide group instead of a hydrazide group.
N’-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzoic acid: This compound has a carboxylic acid group instead of a hydrazide group.
Uniqueness
N’-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide is unique due to its combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of the benzo[d]thiazole ring, morpholinosulfonyl group, and benzohydrazide moiety allows for a wide range of chemical modifications and interactions, making it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-13-3-8-17-18(14(13)2)21-20(29-17)23-22-19(25)15-4-6-16(7-5-15)30(26,27)24-9-11-28-12-10-24/h3-8H,9-12H2,1-2H3,(H,21,23)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVUDEBQJUOFSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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